molecular formula C5H14N2O B13656349 N~1~-Methoxy-N~1~-methylpropane-1,3-diamine CAS No. 52319-87-6

N~1~-Methoxy-N~1~-methylpropane-1,3-diamine

Cat. No.: B13656349
CAS No.: 52319-87-6
M. Wt: 118.18 g/mol
InChI Key: BCRGFHQZNRQJKA-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methoxy)methylamine is an organic compound with the molecular formula C5H14N2O. It is a versatile chemical used in various fields, including chemistry, biology, and industry. The compound is known for its bifunctional nature, containing both amine and methoxy groups, which makes it useful in a wide range of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methoxy)methylamine typically involves the reaction of 3-aminopropylamine with formaldehyde and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminopropylamine+formaldehyde+methanol(3-aminopropyl)(methoxy)methylamine\text{3-aminopropylamine} + \text{formaldehyde} + \text{methanol} \rightarrow \text{(3-aminopropyl)(methoxy)methylamine} 3-aminopropylamine+formaldehyde+methanol→(3-aminopropyl)(methoxy)methylamine

The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methoxy group. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of (3-Aminopropyl)(methoxy)methylamine involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the reaction under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methoxy)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Substituted amines or other functionalized derivatives.

Scientific Research Applications

(3-Aminopropyl)(methoxy)methylamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the modification of biomolecules and the development of bioconjugates.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methoxy)methylamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions enable the compound to modulate biological processes and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane (APTES): A silane compound used for surface functionalization and bioconjugation.

    N,N-Bis(3-aminopropyl)methylamine: A related compound with two aminopropyl groups, used in similar applications.

Uniqueness

(3-Aminopropyl)(methoxy)methylamine is unique due to its combination of amine and methoxy groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for use in various chemical and biological applications, where such dual functionality is advantageous.

Properties

CAS No.

52319-87-6

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

N'-methoxy-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C5H14N2O/c1-7(8-2)5-3-4-6/h3-6H2,1-2H3

InChI Key

BCRGFHQZNRQJKA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)OC

Origin of Product

United States

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